

Application Notes: Succinylcarnitine as a Diagnostic Marker for SUCLA2 Deficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinylcarnitine*

Cat. No.: *B565938*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

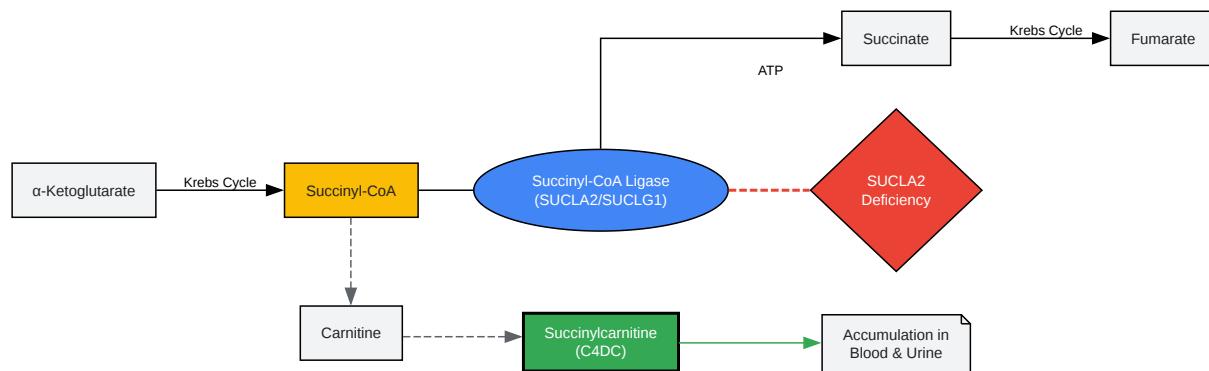
Introduction

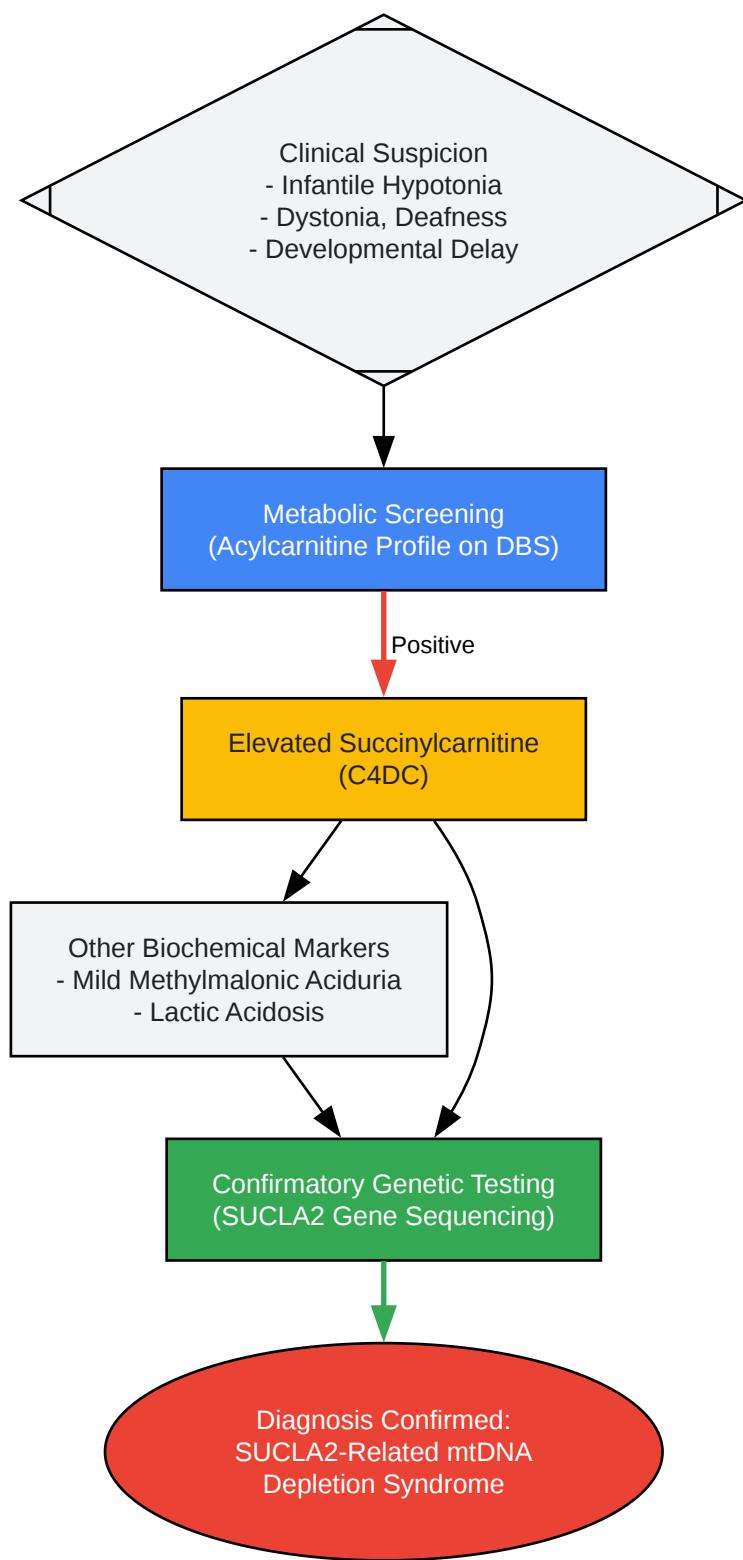
SUCLA2-related mitochondrial DNA (mtDNA) depletion syndrome is a severe autosomal recessive disorder affecting early brain development.^[1] It is caused by mutations in the SUCLA2 gene, which encodes the beta subunit of the ADP-forming succinyl-CoA ligase (A-SCS), a crucial enzyme in the mitochondrial Krebs cycle.^{[1][2]} A deficiency in this enzyme disrupts both the Krebs cycle and the maintenance of mtDNA, leading to impaired cellular energy production.^{[1][2]} Clinically, patients present in infancy with hypotonia, developmental delay, dystonia, muscle atrophy, and sensorineural hearing loss.^[3] The identification of reliable and specific biomarkers is critical for the early and accurate diagnosis of this devastating condition. **Succinylcarnitine** (also known as C4-dicarboxylic carnitine or C4DC), an acylcarnitine ester, has emerged as a key diagnostic marker for SUCLA2 deficiency.^{[4][5]} Its accumulation in bodily fluids is a direct consequence of the enzymatic block, making it a highly specific indicator of the disease.^[6]

Biochemical Basis for Succinylcarnitine Accumulation

In healthy individuals, the enzyme succinyl-CoA ligase catalyzes the reversible conversion of succinyl-CoA to succinate within the Krebs cycle, a process that generates ATP.^{[6][7]} In patients with SUCLA2 deficiency, this enzymatic step is impaired. The resulting accumulation of

succinyl-CoA in the mitochondria leads to its alternative metabolism through conjugation with carnitine, forming **succinylcarnitine**.^{[4][6]} This metabolite is then exported from the mitochondria and can be detected at elevated concentrations in blood and urine. Therefore, elevated **succinylcarnitine** serves as a direct and specific biochemical hallmark of SUCLA2 deficiency.^{[4][5][8]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. frontiersin.org [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. SUCLA2 mutations are associated with mild methylmalonic aciduria, Leigh-like encephalomyopathy, dystonia and deafness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newborn Screening Codes [lhncbc.nlm.nih.gov]
- 6. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Succinylcarnitine as a Diagnostic Marker for SUCLA2 Deficiency]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565938#use-of-succinylcarnitine-as-a-diagnostic-marker-for-sucla2-deficiency>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com